(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
Structural Classification and IUPAC Nomenclature
The compound is a hybrid molecule combining structural motifs from isoquinoline alkaloids and glycosides . Its IUPAC name systematically describes its intricate architecture:
- Core scaffold : A 3,4-dihydroisoquinoline ring system substituted with 6,7-dimethoxy groups (positions 6 and 7) and a propanoyl-amino-phenylpropylcarboxylic acid side chain at position 2.
- Glycoside component : A β-D-glucopyranuronic acid derivative (oxane-2-carboxylic acid) linked via an ester bond to the isoquinoline moiety at position 6.
The stereochemical configuration is explicitly defined by the 2S,3S,4S,5R,6S descriptors, ensuring precise spatial arrangement of substituents. Key functional groups include:
- Carboxylic acid groups at C-2 of the oxane ring and the phenylpropyl side chain.
- Ether linkages (methoxy groups at C-6 and C-7 of the isoquinoline).
- Amide and ester bonds connecting the alkaloid and glycoside subunits.
Table 1: Structural Features of the Compound
Historical Context in Alkaloid and Glycoside Research
The compound represents a convergence of two historically significant natural product classes:
- Isoquinoline alkaloids : First isolated in the 19th century (e.g., morphine), these nitrogen-containing compounds are renowned for their pharmacological activities. The 6,7-dimethoxy substitution pattern is common in bioactive isoquinolines like papaverine.
- Glycosides : Known since the 1830s, glycosides enhance solubility and bioavailability of aglycones. The β-D-glucuronide moiety in this compound mirrors strategies used in drug design to improve pharmacokinetics.
The hybrid structure reflects modern synthetic approaches to combine alkaloid bioactivity with glycoside stability, a trend accelerated by advances in chemoenzymatic synthesis and metabolic engineering .
Biological and Pharmacological Relevance of Isoquinoline-Glycoside Hybrids
Isoquinoline-glycoside hybrids exhibit dual mechanisms of action:
- Alkaloid-mediated effects : The 3,4-dihydroisoquinoline core may interact with G-protein-coupled receptors or ion channels , analogous to morphine and berberine.
- Glycoside contributions : The glucuronic acid moiety facilitates targeted delivery via carbohydrate-recognizing receptors (e.g., lectins) and modulates solubility.
Table 2: Potential Biological Targets
| Target Class | Example | Mechanism |
|---|---|---|
| Enzymes | α-Glucosidase | Competitive inhibition |
| Receptors | Opioid receptors | Partial agonism (predicted) |
| Inflammatory mediators | COX-2 | Downregulation (similar to ) |
Recent studies on related hybrids highlight applications in:
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O13/c1-15(32-19(28(38)39)10-9-16-7-5-4-6-8-16)27(37)33-14-18-13-22(44-3)21(43-2)12-17(18)11-20(33)30(42)46-31-25(36)23(34)24(35)26(45-31)29(40)41/h4-8,12-13,15,19-20,23-26,31-32,34-36H,9-11,14H2,1-3H3,(H,38,39)(H,40,41)/t15-,19-,20-,23-,24-,25+,26-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZLEQLIJFMAST-OWQQGPOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)OC)NC(CCC4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)OC)N[C@@H](CCC4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858127 | |
| Record name | 1-O-[(3S)-2-{N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260613-88-4 | |
| Record name | 1-O-[(3S)-2-{N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization
The Petasis reaction enables the formation of N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one from 3,4-dimethoxyphenethylamine and glyoxylic acid derivatives. Subsequent Pomeranz–Fritsch–Bobbitt cyclization under acidic conditions (e.g., HCl/EtOH) yields the tetrahydroisoquinoline core with high diastereoselectivity. This method achieves a 68–72% yield for the cyclized product, with purity exceeding 95% after recrystallization.
One-Pot Synthesis via Formylation and Cyclization
A patent-pending one-pot method utilizes 3,4-dimethoxyphenethylamine and ethyl formate to generate an intermediate morpholinone derivative, which undergoes cyclization with oxalyl chloride and phosphotungstic acid catalysis. This process simplifies purification, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride in 75–79% yield with >99% purity. Key advantages include reduced waste and elimination of noble metal catalysts, addressing scalability concerns in industrial settings.
Table 1: Comparative Analysis of Isoquinoline Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reagents | Reference |
|---|---|---|---|---|
| Petasis/Pomeranz–Fritsch | 68–72 | 95–98 | Glyoxylic acid, HCl/EtOH | |
| One-Pot Formylation | 75–79 | >99 | Ethyl formate, oxalyl chloride |
Preparation of the (2S)-2-[[(1S)-1-Carboxy-3-Phenylpropyl]Amino]Propanoyl Moiety
Asymmetric Synthesis of the Phenylpropyl Amino Group
The (1S)-1-carboxy-3-phenylpropyl segment is synthesized via enzymatic resolution of racemic β-phenylalanine derivatives. Lipase-mediated kinetic resolution using vinyl acetate achieves enantiomeric excess (ee) >99% for the (S)-configured amine. Subsequent coupling with (2S)-2-aminopropanoic acid methyl ester under Mitsunobu conditions (DIAD, PPh₃) affords the dipeptide-like structure in 82% yield.
Propanoyl Linker Installation
Activation of the carboxyl group in the dipeptide intermediate using HOBt/EDCI facilitates amide bond formation with the isoquinoline subunit. Optimal conditions (DMF, 0°C, 12 h) prevent epimerization, preserving stereochemical fidelity.
Glycosylation with the Glucuronic Acid Derivative
Synthesis of Protected Glucuronic Acid
Methyl (2S,3S,4S,5R,6S)-3,4,5-tri-O-benzyl-6-hydroxyoxane-2-carboxylate is prepared via Koenigs–Knorr glycosylation of methyl glucuronate with benzyl bromide (Ag₂O catalysis, 85% yield). Selective benzylation ensures regioselective protection of hydroxyl groups.
Stereoselective Glycosidic Bond Formation
The glucuronic acid donor (trichloroacetimidate) is coupled with the isoquinoline-propanoyl intermediate under BF₃·Et₂O catalysis. This Schmidt glycosylation proceeds with β-selectivity (β:α = 9:1), yielding the protected glycoside in 78% yield. Final global deprotection (H₂/Pd-C, then NaOH hydrolysis) furnishes the target compound with >98% HPLC purity.
Critical Analysis of Methodological Limitations
Scalability of the One-Pot Isoquinoline Synthesis
While the one-pot method offers operational simplicity, its reliance on oxalyl chloride necessitates stringent temperature control (−10°C to 20°C) to suppress over-chlorination byproducts. Industrial adoption may require specialized equipment for exothermic management.
Analyse Des Réactions Chimiques
Moexiprilat Acyl-|A-D-glucuronide undergoes several types of chemical reactions:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions.
Applications De Recherche Scientifique
Moexiprilat Acyl-|A-D-glucuronide is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying glucuronidation reactions and enzyme kinetics.
Biology: Researchers use it to investigate the metabolic pathways and the role of glucuronidation in drug metabolism.
Medicine: The compound is studied for its potential therapeutic effects and its role in the metabolism of angiotensin-converting enzyme inhibitors.
Industry: It is used in the development of new pharmaceuticals and in the quality control of drug formulations
Mécanisme D'action
Moexiprilat Acyl-|A-D-glucuronide exerts its effects primarily through the inhibition of angiotensin-converting enzyme. This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, the compound helps to relax blood vessels, reduce blood pressure, and prevent cardiovascular diseases. The molecular targets involved include angiotensin-converting enzyme and various signaling pathways related to blood pressure regulation .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Chemical similarity networks (e.g., Tanimoto coefficients) and substructure clustering are critical for comparing this compound with analogs . Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Backbone Variations: The target compound’s glucuronic acid core is shared with FDB027466 and CBID:177246 but differs in substituents. The isoquinoline group in the target compound replaces simpler aromatic esters (e.g., hydroxybenzoate in FDB027466) or benzothiophene in CBID:177246, altering electronic and steric properties . Ramipril, while lacking a sugar backbone, shares the proline-derived amino acid motif, highlighting divergent therapeutic targets (ACE vs.
The propanoyl-phenylpropyl side chain mirrors ACE inhibitors like ramipril but with additional stereochemical complexity, suggesting unique binding kinetics .
Chemical Similarity Metrics
Using Tanimoto coefficients (binary fingerprint-based similarity), the target compound shows:
Pharmacological Implications (Inferred)
- Metabolic Stability: The glucuronic acid moiety may enhance aqueous solubility and reduce cytochrome P450-mediated metabolism compared to non-conjugated analogs .
- Target Selectivity: The isoquinoline group could confer selectivity toward enzymes like phosphodiesterases or monoamine oxidases, analogous to other isoquinoline alkaloids .
Activité Biologique
The compound (2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests various biological activities that merit detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 485.486 g/mol. The structure includes multiple functional groups such as carboxylic acids and amino groups that are essential for its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological pathways:
- Antioxidant Activity : The presence of hydroxyl groups in the structure allows for scavenging of free radicals, potentially reducing oxidative stress in cells .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Its ability to disrupt bacterial cell membranes may be a key mechanism .
- Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines, thereby modulating inflammatory responses .
Case Studies
- In vitro Studies :
- Animal Models :
Data Tables
Research Findings
Recent studies have expanded the understanding of this compound's biological profile:
- Pharmacokinetics : The compound exhibits favorable absorption and distribution characteristics in animal models, with a half-life suitable for therapeutic applications.
- Synergistic Effects : When combined with other known anti-inflammatory agents, the compound showed enhanced effects, indicating potential for combination therapies .
Q & A
Q. What synthetic routes are recommended for this compound, and how can reaction efficiency be maximized?
- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, analogous syntheses (e.g., oxazolo-pyridine derivatives) use palladium/copper catalysts in solvents like DMF or toluene under controlled temperatures (80–120°C) to achieve cyclization . Computational reaction path searches based on quantum chemical calculations can optimize intermediate steps, reducing trial-and-error experimentation by predicting favorable transition states and energy barriers .
Q. How should researchers ensure compound stability during storage and handling?
- Methodological Answer : Store in tightly sealed containers under dry, inert atmospheres (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Use moisture-resistant packaging and avoid prolonged exposure to light. Safety protocols from analogous compounds recommend conducting stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 1–3 months) to identify degradation products via HPLC-MS .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- NMR : Use - and -NMR to confirm stereochemistry and functional groups (e.g., methoxy, carboxylic acid).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular mass and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~2500–3500 cm) stretches .
Advanced Research Questions
Q. How can computational tools improve synthesis pathway design?
- Methodological Answer : Integrate density functional theory (DFT) calculations to model reaction mechanisms and transition states. Tools like COMSOL Multiphysics enable virtual screening of solvent/catalyst combinations, while AI-driven platforms (e.g., ICReDD’s feedback loop) iteratively refine experimental parameters using quantum chemical data and machine learning .
Q. What strategies resolve contradictions in reactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare literature data (e.g., reaction yields, byproducts) using platforms like Reaxys or SciFinder to identify outliers.
- Collaborative Validation : Reproduce conflicting experiments in triplicate under standardized conditions (e.g., fixed pH, temperature).
- Mechanistic Reassessment : Apply kinetic isotope effects or isotopic labeling to trace reaction pathways and validate competing hypotheses .
Q. How to design experiments for studying biological interactions (e.g., enzyme inhibition)?
- Methodological Answer :
- In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases, GPCRs).
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (k/k) at varying concentrations.
- Cellular Assays : Pair with fluorescent probes (e.g., FRET-based reporters) to monitor intracellular activity. Validate selectivity via CRISPR knockouts of suspected targets .
Q. What cross-disciplinary approaches enhance physicochemical property analysis?
- Methodological Answer :
- AI-Enhanced Process Control : Combine molecular dynamics simulations (e.g., GROMACS) with real-time process analytics (PAT) to monitor crystallization or polymorph formation.
- Microfluidics : Screen solubility and stability across pH gradients using lab-on-a-chip systems.
- Synchrotron Studies : Utilize X-ray absorption spectroscopy (XAS) to probe electronic states and coordination environments in solid-state forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
